molecular formula C17H16N4S B5598154 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole

2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B5598154
M. Wt: 308.4 g/mol
InChI Key: OOCIFSSQWAVZKC-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Antimicrobial and Antifungal Properties

Benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit potent activity against a range of bacterial and fungal strains. For instance, bis(benzimidazoles) have shown significant antimicrobial activity, offering new options for treating infections caused by bacteria or yeasts (Kopel et al., 2015). Similarly, benzimidazole-based Schiff base copper(II) complexes have demonstrated effective DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines, indicating their potential in antimicrobial and anticancer applications (Paul et al., 2015).

Antioxidant Activity

Some benzimidazole derivatives have shown significant antioxidant properties, which are critical in the prevention of oxidative stress-related diseases. For example, novel benzimidazole derivatives have been synthesized and found to exhibit superior antioxidant properties compared to butylated hydroxytoluene (BHT), highlighting their potential in mitigating lipid peroxidation in biological systems (Kuş et al., 2004).

Interaction with DNA and DNA Associated Processes

Benzimidazole derivatives are well-known for their ability to interact with DNA and interfere with DNA-associated processes. This interaction makes them valuable in the development of antitumor agents and in studying the molecular mechanisms of cancer. The bis- and tris-benzimidazole systems, in particular, have been explored for their capacity to bind to DNA and influence various DNA-associated activities, underscoring their relevance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been used in formulations to control fungal diseases in plants. Research into polymeric and solid lipid nanoparticles for the sustained release of these fungicides suggests that encapsulating these compounds can enhance their effectiveness while reducing their environmental and human toxicity (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their corrosion inhibition properties. They have shown significant efficiency in protecting metals against corrosion, particularly in acidic environments. This makes them valuable in industrial applications where metal preservation is crucial (Hu et al., 2016).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-10-7-14-15(8-11(10)2)21-17(20-14)22-9-16-18-12-5-3-4-6-13(12)19-16/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCIFSSQWAVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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